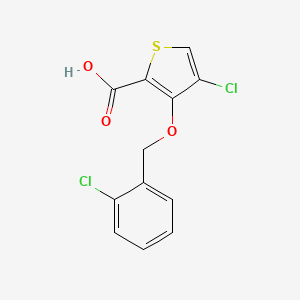
3-(3-Bromo-phenoxy)-6-chloro-pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromo-phenoxy)-6-chloro-pyridazine is an organic compound that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a bromophenoxy group at the 3-position and a chlorine atom at the 6-position of the pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-phenoxy)-6-chloro-pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-phenol and 6-chloro-pyridazine.
Formation of 3-Bromo-phenoxy Intermediate: 3-Bromo-phenol is reacted with a suitable base (e.g., sodium hydroxide) to form the phenoxide ion, which is then reacted with a halogenated pyridazine (e.g., 6-chloro-pyridazine) under nucleophilic substitution conditions to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 100-150°C) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-(3-Bromo-phenoxy)-6-chloro-pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The phenoxy group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides). Reactions are typically carried out in polar solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are used under controlled conditions.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with reactions carried out in organic solvents (e.g., toluene) under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-(3-Bromo-phenoxy)-6-chloro-pyridazine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(3-Bromo-phenoxy)-6-chloro-pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
Similar Compounds
3-(3-Bromo-phenoxy)-pyridazine: Lacks the chlorine atom at the 6-position, which may affect its chemical reactivity and biological activity.
3-(4-Bromo-phenoxy)-6-chloro-pyridazine: Has the bromine atom at the 4-position instead of the 3-position, which may lead to different chemical and biological properties.
3-(3-Bromo-phenoxy)-6-fluoro-pyridazine: Contains a fluorine atom instead of chlorine, which can influence its reactivity and interactions with biological targets.
Uniqueness
3-(3-Bromo-phenoxy)-6-chloro-pyridazine is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
特性
分子式 |
C10H6BrClN2O |
|---|---|
分子量 |
285.52 g/mol |
IUPAC名 |
3-(3-bromophenoxy)-6-chloropyridazine |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-2-1-3-8(6-7)15-10-5-4-9(12)13-14-10/h1-6H |
InChIキー |
WNPSTVRRVNZUCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)OC2=NN=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







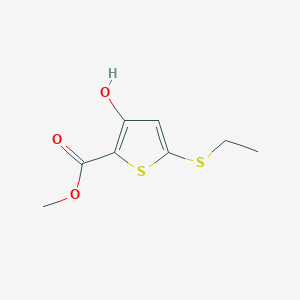
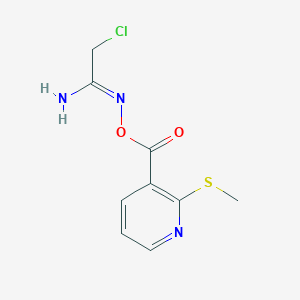
![8-[(4-Ethyl-1,3-benzothiazol-2-yl)sulfanyl]-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one](/img/structure/B12073489.png)
![1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B12073497.png)
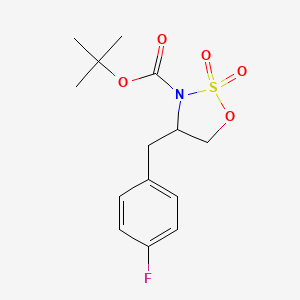
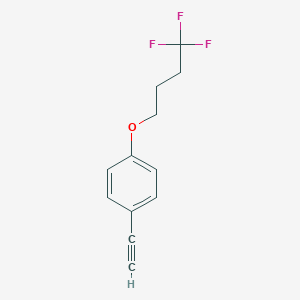
![4-Methoxy-1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12073540.png)
![2-[4-(2-Methylpropoxy)phenyl]acetonitrile](/img/structure/B12073541.png)
